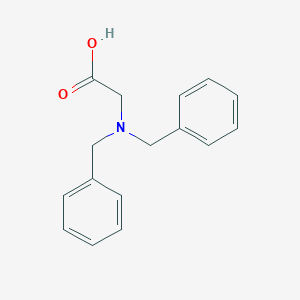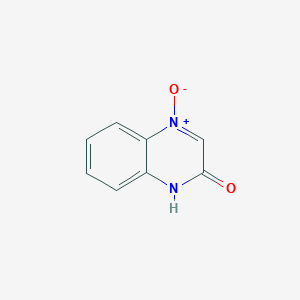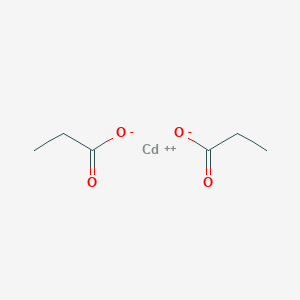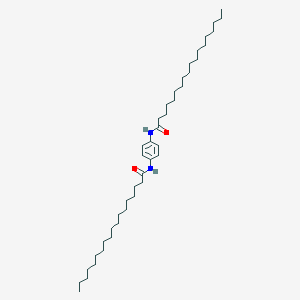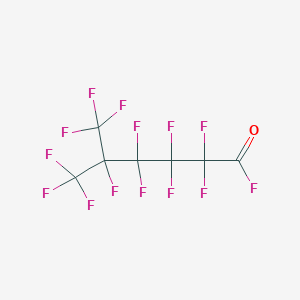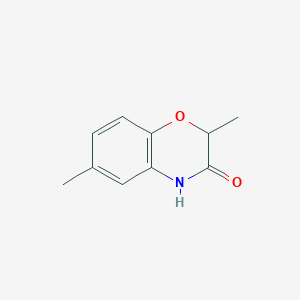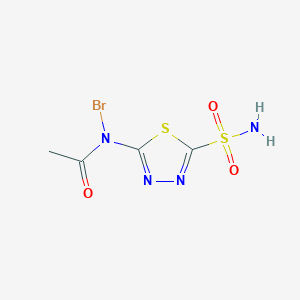
N-Bromoacetazolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Bromoacetazolamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. It is a derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor.
Mécanisme D'action
N-Bromoacetazolamide inhibits the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. It binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate ion. This leads to a decrease in the production of aqueous humor in the eye, which is the basis for its potential use in the treatment of glaucoma.
Effets Biochimiques Et Physiologiques
N-Bromoacetazolamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, it has been found to have anti-convulsant and anti-inflammatory properties. It has also been shown to reduce intraocular pressure in animal models, which is the basis for its potential use in the treatment of glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Bromoacetazolamide is its specificity for carbonic anhydrase enzymes. This makes it a useful tool for studying the function of these enzymes in vitro and in vivo. However, one limitation of N-Bromoacetazolamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-Bromoacetazolamide. One potential direction is the development of new carbonic anhydrase inhibitors based on the structure of N-Bromoacetazolamide. Another direction is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of N-Bromoacetazolamide and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of N-Bromoacetazolamide involves the reaction of acetazolamide with bromine in the presence of acetic acid. The reaction proceeds through the electrophilic substitution of bromine at the nitrogen atom of the acetazolamide ring. The resulting product is N-Bromoacetazolamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-Bromoacetazolamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of glaucoma, epilepsy, and other neurological disorders. In biochemistry, it has been used as a tool to study the function of carbonic anhydrase enzymes. In pharmaceuticals, it has been used as an intermediate in the synthesis of other carbonic anhydrase inhibitors.
Propriétés
Numéro CAS |
17124-38-8 |
|---|---|
Nom du produit |
N-Bromoacetazolamide |
Formule moléculaire |
C4H5BrN4O3S2 |
Poids moléculaire |
301.1 g/mol |
Nom IUPAC |
N-bromo-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H5BrN4O3S2/c1-2(10)9(5)3-7-8-4(13-3)14(6,11)12/h1H3,(H2,6,11,12) |
Clé InChI |
JQFKQBZDQYWOGP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=NN=C(S1)S(=O)(=O)N)Br |
SMILES canonique |
CC(=O)N(C1=NN=C(S1)S(=O)(=O)N)Br |
Autres numéros CAS |
17124-38-8 |
Synonymes |
N-bromoacetazolamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



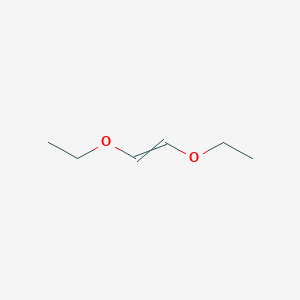
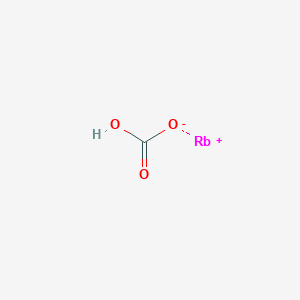
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
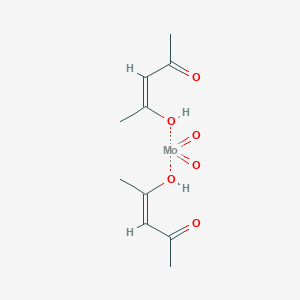
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
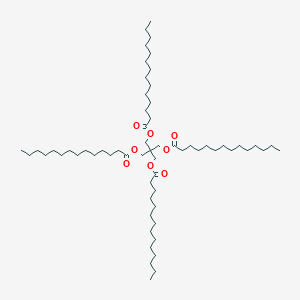
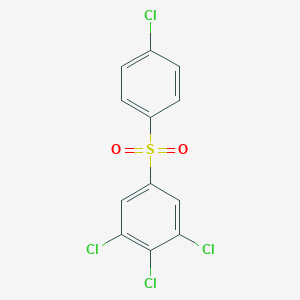
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
